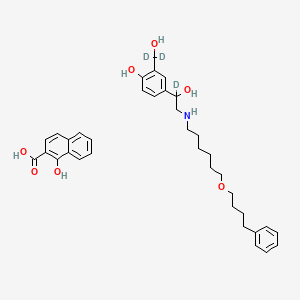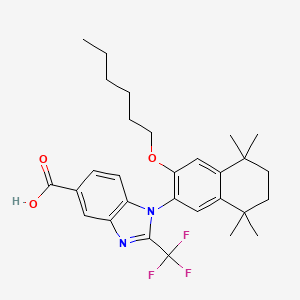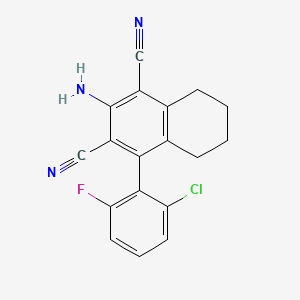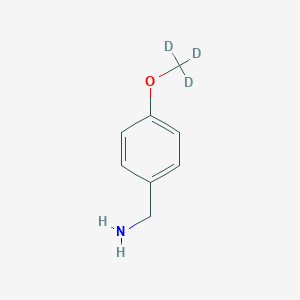
4-Methoxybenzylamine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybenzylamine-d3 is a deuterium-labeled compound, specifically a deuterated form of 4-Methoxybenzylamine. This compound is often used in scientific research as a stable isotope for tracing and quantitation during drug development processes . The deuterium atoms replace hydrogen atoms, which can affect the pharmacokinetic and metabolic profiles of the compound.
Preparation Methods
4-Methoxybenzylamine-d3 can be synthesized from p-Anisaldehyde through a series of chemical reactions. The synthetic route typically involves the reduction of p-Anisaldehyde to 4-Methoxybenzyl alcohol, followed by conversion to 4-Methoxybenzylamine. The deuterium labeling is achieved by using deuterated reagents during the synthesis .
Chemical Reactions Analysis
4-Methoxybenzylamine-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-Methoxybenzaldehyde.
Reduction: It can be reduced to form 4-Methoxybenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
4-Methoxybenzylamine-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetics studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of potential therapeutic agents.
Industry: Applied in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Methoxybenzylamine-d3 involves its incorporation into biological systems where it can be traced due to its deuterium labeling. The deuterium atoms provide a distinct mass difference, allowing for precise quantitation using mass spectrometry. This helps in understanding the metabolic pathways and molecular targets of the compound .
Comparison with Similar Compounds
4-Methoxybenzylamine-d3 is unique due to its deuterium labeling, which distinguishes it from non-deuterated analogs. Similar compounds include:
4-Methoxybenzylamine: The non-deuterated form, used in similar applications but without the benefits of stable isotope labeling.
4-Methoxybenzyl alcohol: A related compound used in organic synthesis.
4-Methoxybenzaldehyde: Another related compound used as an intermediate in chemical synthesis
This compound stands out due to its enhanced stability and traceability in scientific research, making it a valuable tool in various fields.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
140.20 g/mol |
IUPAC Name |
[4-(trideuteriomethoxy)phenyl]methanamine |
InChI |
InChI=1S/C8H11NO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3/i1D3 |
InChI Key |
IDPURXSQCKYKIJ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)CN |
Canonical SMILES |
COC1=CC=C(C=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate](/img/structure/B12411625.png)
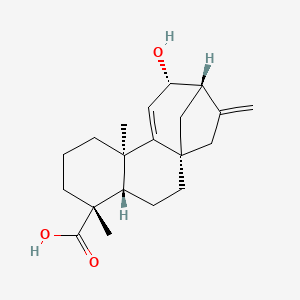
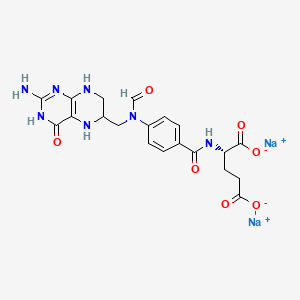

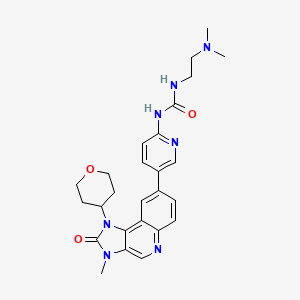

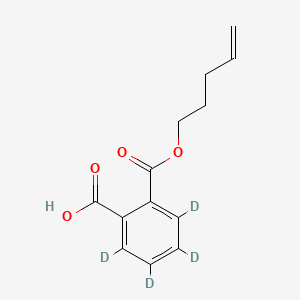
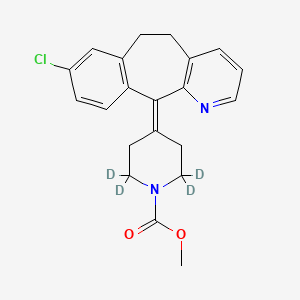
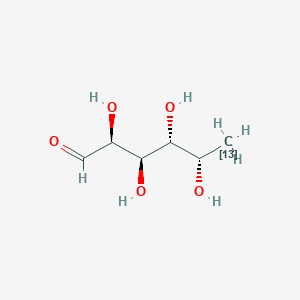
![(Z)-N-[7-ethoxy-4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]quinazolin-6-yl]-2-fluoro-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide](/img/structure/B12411692.png)
